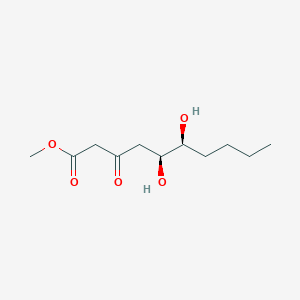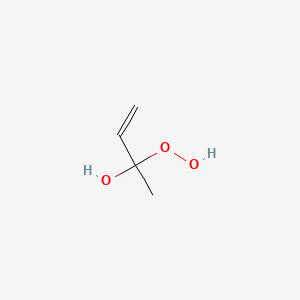![molecular formula C7H5NO B14222822 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole CAS No. 551942-36-0](/img/structure/B14222822.png)
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a cyclopentane, an oxirane, and a pyrrole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with various amines in the presence of a catalytic amount of iron (III) chloride . Another approach is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds through a [3+2] cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its ability to form stable complexes with metal ions also plays a crucial role in its reactivity and biological activity .
Comparación Con Compuestos Similares
Dithieno[3,2-b2′,3′-d]pyrrole: Known for its applications in organic solar cells and electronic materials.
Pyrrolo[3,2-b]pyrroles: These compounds exhibit unique photophysical properties and are used in optoelectronic applications.
Uniqueness: 2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole stands out due to its fused ring system, which imparts unique chemical and physical properties
Propiedades
Número CAS |
551942-36-0 |
|---|---|
Fórmula molecular |
C7H5NO |
Peso molecular |
119.12 g/mol |
Nombre IUPAC |
3-oxa-5-azatricyclo[4.3.0.02,4]nona-1(6),2(4),8-triene |
InChI |
InChI=1S/C7H5NO/c1-2-4-5(3-1)8-7-6(4)9-7/h1-2,8H,3H2 |
Clave InChI |
HLEYHBIVAYNOQT-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1NC3=C2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





silane](/img/structure/B14222762.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)



![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)



![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)
![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
